

2-[(3,4-Dichlorobenzoyl)amino]acetic acid physical properties

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-[(3,4-Dichlorobenzoyl)amino]acetic acid

Cat. No.: B098186

[Get Quote](#)

An In-Depth Technical Guide to the Physical Properties of **2-[(3,4-Dichlorobenzoyl)amino]acetic Acid**

Introduction

2-[(3,4-Dichlorobenzoyl)amino]acetic acid, also known as N-(3,4-Dichlorobenzoyl)glycine, is a derivative of the amino acid glycine. Its structure, featuring a dichlorinated benzene ring linked to a glycine moiety via an amide bond, suggests potential applications in pharmaceutical and agrochemical research. A thorough understanding of its physical properties is fundamental for its synthesis, purification, formulation, and for predicting its behavior in biological systems. This guide provides a comprehensive overview of its key physicochemical characteristics, supported by detailed experimental methodologies for their determination.

Molecular and Physicochemical Properties

The foundational physical properties of a compound dictate its handling, reactivity, and formulation possibilities. For **2-[(3,4-Dichlorobenzoyl)amino]acetic acid**, these properties are summarized below. The presence of a carboxylic acid group, an amide linkage, and a halogenated aromatic ring are the primary determinants of its characteristics.

Summary of Physical Properties

Property	Value	Source
Molecular Formula	C ₉ H ₇ Cl ₂ NO ₃	[1] [2]
Molecular Weight	248.06 g/mol	[1] [2]
Appearance	White to off-white solid	[1]
Melting Point	135-139°C	[1] [3]
Boiling Point	439.7 ± 45.0 °C (Predicted)	[1] [3]
Density	1.505 ± 0.06 g/cm ³ (Predicted)	[1] [3]
pKa	3.41 ± 0.10 (Predicted)	[1] [3]
Storage	Sealed in dry, Room Temperature	[1] [3]

Chemical Structure

The structure of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid** is central to its physical properties.

Caption: Chemical structure of **2-[(3,4-Dichlorobenzoyl)amino]acetic acid**.

Thermal Analysis: Melting Point Determination

The melting point is a critical parameter indicating purity. For crystalline solids, a sharp melting range is indicative of high purity. Differential Scanning Calorimetry (DSC) is the preferred method for this determination as it provides more information than a simple melting point apparatus, including the heat of fusion (enthalpy).[\[4\]](#)[\[5\]](#)

Expert Rationale for Using DSC

DSC is chosen over traditional capillary methods for several reasons.[\[6\]](#)[\[7\]](#) It precisely measures the heat flow into the sample as a function of temperature, allowing for the determination of the melting onset, peak, and enthalpy of fusion. This data is invaluable for characterizing the material's thermodynamic properties and detecting potential polymorphisms or impurities, which would manifest as broadened peaks or additional thermal events.[\[8\]](#)

Experimental Protocol: DSC Analysis

- Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).
- Sample Preparation: Accurately weigh 2-3 mg of the solid sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
- Thermal Program:
 - Place the sample and reference pans into the DSC cell.
 - Equilibrate the system at a starting temperature well below the expected melting point (e.g., 25°C).
 - Ramp the temperature at a controlled rate (e.g., 10°C/min) to a temperature well above the melting point (e.g., 180°C).
 - Record the heat flow versus temperature to generate a thermogram.
- Data Analysis: Determine the onset and peak temperature of the endothermic event corresponding to melting. Integrate the peak area to calculate the enthalpy of fusion (ΔH_{fus}).

Acidity and Solubility

pKa: A Measure of Acidity

The pKa is a measure of the acidity of the carboxylic acid proton. The predicted pKa of approximately 3.41 suggests it is a moderately strong organic acid, which is expected due to the electron-withdrawing effects of the adjacent amide and dichlorobenzoyl group.[\[1\]](#)[\[3\]](#) Carboxylic acids typically have pKa values in the 4-5 range, but this can be influenced by nearby functional groups.[\[9\]](#)[\[10\]](#)

Experimental Protocol: Potentiometric Titration for pKa Determination

- Solution Preparation: Prepare a dilute aqueous solution of the compound of known concentration (e.g., 0.01 M). Due to its limited water solubility, a co-solvent like ethanol may

be necessary. If a co-solvent is used, the result will be an apparent pKa (pK_a^*).

- Titration:
 - Calibrate a pH meter with standard buffers (pH 4, 7, and 10).
 - Slowly titrate the sample solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition of titrant.
- Data Analysis:
 - Plot the pH versus the volume of NaOH added.
 - The pK_a is the pH at the half-equivalence point (the midpoint of the steep rise in the titration curve).[\[11\]](#)

Solubility Profile

While quantitative data is not readily available in the provided search results, a qualitative assessment can be made based on the structure. The molecule has both polar (carboxylic acid, amide) and nonpolar (dichlorophenyl ring) regions.

- Aqueous Solubility: Expected to be low in neutral water but will increase significantly in basic solutions ($pH > pK_a$) due to the deprotonation of the carboxylic acid to form a more soluble carboxylate salt. It is sparingly soluble in aqueous buffers.[\[12\]](#)
- Organic Solubility: The compound is soluble in organic solvents such as ethanol, DMSO, and dimethylformamide.[\[12\]](#) This is crucial for preparing stock solutions for various assays.

Spectroscopic Characterization

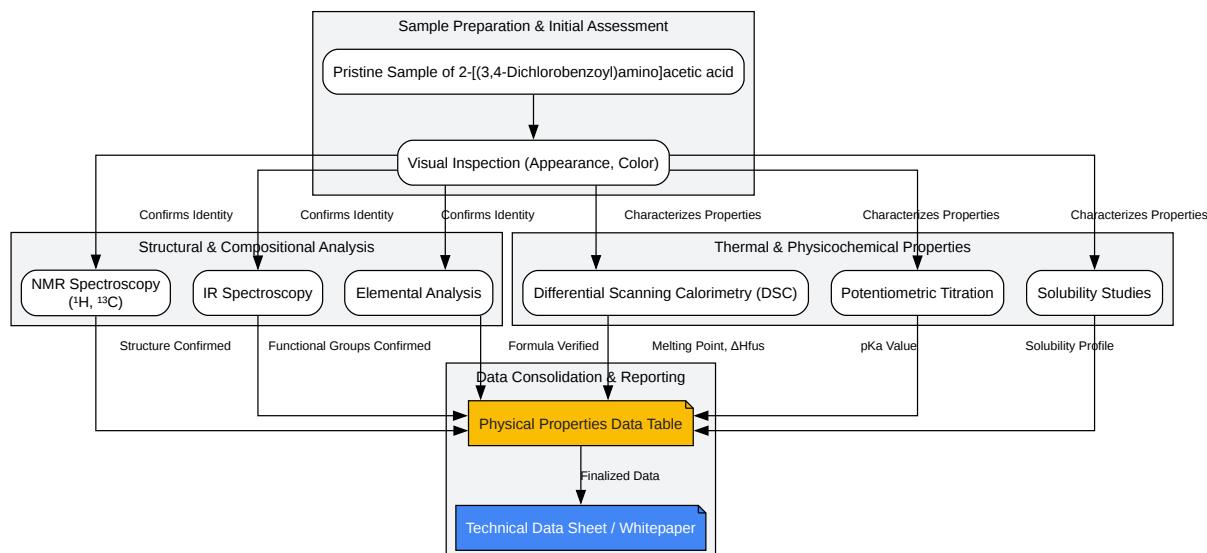
Spectroscopy is essential for confirming the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule.[\[13\]](#) Key expected absorptions include:

- O-H Stretch (Carboxylic Acid): A very broad peak in the $3000\text{-}2500\text{ cm}^{-1}$ region.[\[14\]](#)

- N-H Stretch (Amide): A peak around 3300 cm^{-1} .
- C=O Stretch (Carboxylic Acid & Amide): Strong absorptions in the $1780\text{-}1630\text{ cm}^{-1}$ region. Typically, the carboxylic acid C=O appears around $1780\text{-}1710\text{ cm}^{-1}$ and the amide C=O (Amide I band) appears around $1690\text{-}1630\text{ cm}^{-1}$.[\[14\]](#)
- Aromatic C=C Bending: Peaks in the $1700\text{-}1500\text{ cm}^{-1}$ region.[\[14\]](#)


Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

- ^1H NMR: The proton NMR spectrum would show distinct signals for the aromatic protons, the methylene (-CH₂-) protons of the glycine unit, the amide proton (-NH-), and the carboxylic acid proton (-COOH). The aromatic protons would appear in the downfield region (typically 7.0-8.5 ppm). The carboxylic acid proton is often a broad singlet and can be highly variable in its chemical shift (often $>10\text{ ppm}$).[\[15\]](#)[\[16\]](#)
- ^{13}C NMR: The carbon NMR would show distinct signals for the carbonyl carbons (amide and carboxylic acid, typically $>160\text{ ppm}$), the aromatic carbons, and the methylene carbon.[\[17\]](#)

Comprehensive Analytical Workflow

The determination and verification of these physical properties follow a logical workflow, ensuring data integrity and a complete compound profile.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID | 17321-80-1
[amp.chemicalbook.com]
- 2. 2-[(3,4-dichlorobenzoyl)amino]acetic acid,(CAS# 17321-80-1)|Sinfoo BIOCHEM
[sinfoobiotech.com]
- 3. 2-[(3,4-DICHLOROBENZOYL)AMINO]ACETIC ACID CAS#: 17321-80-1
[chemicalbook.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC
[pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. organicchemistrytutor.com [organicchemistrytutor.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Development of Methods for the Determination of pKa Values - PMC
[pmc.ncbi.nlm.nih.gov]
- 12. cdn.caymanchem.com [cdn.caymanchem.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. IR Absorption Table [webspectra.chem.ucla.edu]
- 15. researchgate.net [researchgate.net]
- 16. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 17. orgsyn.org [orgsyn.org]
- To cite this document: BenchChem. [2-[(3,4-Dichlorobenzoyl)amino]acetic acid physical properties]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b098186#2-3-4-dichlorobenzoyl-amino-acetic-acid-physical-properties>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com